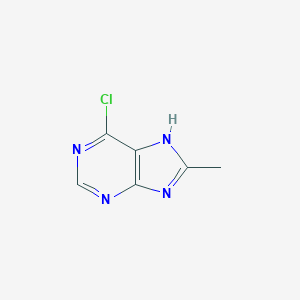

6-chloro-8-methyl-9H-purine

Vue d'ensemble

Description

6-Chloro-8-methyl-9H-purine is a heterocyclic aromatic organic compound with the molecular formula C6H5ClN4. It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleotides. The compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 8th position on the purine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-methyl-9H-purine typically involves the chlorination of 8-methylpurine. One common method includes the reaction of 8-methylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is highly susceptible to nucleophilic substitution under both basic and catalytic conditions.

Key Reactions:

-

Amine Substitution :

Reaction with primary/secondary amines (e.g., piperazine, ethylamine) in polar aprotic solvents (DMSO, DMF) at 80–100°C replaces chlorine with amine groups. For example: Yields range from 70–90% depending on steric and electronic effects of the amine . -

Thiol Substitution :

Thiols (e.g., benzylthiol) displace chlorine in the presence of NaH or KCO, forming thioether derivatives.

Table 1: Substitution Reactions and Conditions

Cross-Coupling Reactions

The purine scaffold participates in metal-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Treatment with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh) catalysis in dioxane/HO at 100°C introduces aryl groups at position 8 or 9 . For example:This method achieves yields of 60–75% for electron-deficient aryl groups .

Oxidation:

The methyl group at position 8 oxidizes to a carboxylic acid using KMnO in acidic or basic media:This reaction proceeds with moderate efficiency (50–60% yield).

Reduction:

Lithium aluminum hydride (LiAlH) reduces the C6 chlorine to hydrogen, yielding 8-methyl-9H-purine.

Alkylation and Acylation

- N9 Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH introduces alkyl groups at N9, forming 9-alkyl derivatives . - Acylation :

Acetyl chloride or anhydrides acylate the purine nitrogen under Friedel-Crafts conditions.

Biological Activity Correlations

While beyond pure chemical reactivity, structural modifications influence bioactivity:

- Anticancer Potential : 6-Substituted derivatives (e.g., piperazinyl) show inhibitory effects against PI3Kδ (IC = 12 nM) .

- Kinase Inhibition : 8-Methyl group enhances binding to BRD9 bromodomains, with selectivity over BRD4 .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor potential of 6-chloro-8-methyl-9H-purine derivatives. For instance, compounds derived from this base have shown significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Jurkat (acute T-cell leukemia) | ~20 | Induces apoptosis |

| K562 (chronic myeloid leukemia) | ~50 | Moderate antiproliferative effect |

| COLO201 (colorectal carcinoma) | ~30 | Induces cell cycle arrest |

These findings suggest that derivatives of this compound may serve as promising candidates for developing new anticancer therapies .

Kinase Inhibition

The compound has been investigated for its role as a selective kinase inhibitor. It interacts with key signaling pathways, particularly those involving phosphoinositide 3-kinase (PI3K), which is crucial in regulating cellular functions such as growth and survival. The inhibition of PI3K has been linked to reduced T-cell responses, indicating potential applications in treating immune-related disorders .

Nucleic Acid Analogues

As a purine analog, this compound can incorporate into nucleic acids, potentially disrupting normal DNA and RNA functions. This property makes it valuable in studies focused on:

- Antiviral agents : Compounds that mimic nucleotides can interfere with viral replication processes.

- Antibiotic development : Targeting bacterial nucleic acid synthesis pathways.

Case Study 1: Anticancer Activity

A study conducted on a library of substituted purines, including derivatives of this compound, demonstrated their effectiveness against Jurkat cells. The research utilized flow cytometry to assess apoptosis through Annexin-V staining and caspase activation assays, confirming the mechanism of action involved in cell death induction .

Case Study 2: Kinase Inhibition

Research into the kinase inhibitory properties of this compound revealed its potential to selectively inhibit PI3K delta pathways. This was assessed through biochemical assays measuring enzyme activity in the presence of varying concentrations of the compound, showing dose-dependent inhibition consistent with its structural characteristics .

Mécanisme D'action

The mechanism of action of 6-chloro-8-methyl-9H-purine involves its interaction with biological macromolecules. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also intercalate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloropurine: Similar structure but lacks the methyl group at the 8th position.

8-Methylpurine: Similar structure but lacks the chlorine atom at the 6th position.

6-Chloro-9-isopropyl-9H-purine: Similar structure with an isopropyl group instead of a methyl group at the 9th position.

Uniqueness

6-Chloro-8-methyl-9H-purine is unique due to the presence of both a chlorine atom at the 6th position and a methyl group at the 8th position. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Activité Biologique

6-Chloro-8-methyl-9H-purine is a heterocyclic aromatic organic compound with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClN4. Its structure features a chlorine atom at the 6th position and a methyl group at the 8th position on the purine ring, which influences its biological activity.

Primary Target

The primary target of this compound is Death-Associated Protein Kinase 1 (DAPK-1) , which plays a crucial role in apoptotic signaling pathways. The compound binds to DAPK-1, inhibiting its function and leading to apoptosis in various cell types.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Inhibition of Xanthine Oxidase : It has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby affecting uric acid production.

- Induction of Apoptosis : By activating caspases and other apoptotic proteins, it effectively induces cell death in cancer cell lines .

Pharmacokinetics

This compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), suggesting potential applications in treating central nervous system disorders.

Anticancer Properties

Research indicates that this compound has potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly leukemia cells like Jurkat and K562. The compound's ability to induce apoptosis through caspase activation has been well-documented .

Antiviral Activity

Additionally, the compound has shown promising antiviral activity against certain viruses, making it a candidate for further investigation in antiviral drug development .

Study 1: Antiproliferative Activity

A study evaluated a library of 6,8,9-poly-substituted purines, including this compound, against Jurkat and K562 leukemia cells. The results indicated that compounds with specific substitutions induced significant apoptosis in Jurkat cells, highlighting the potential of this purine derivative as an anticancer agent .

Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer effects of this compound. It reported that treatment with this compound led to increased levels of cleaved caspases 8 and 9 in Jurkat cells, confirming its role in promoting apoptotic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloropurine | Lacks methyl group at C8 | Moderate kinase inhibition |

| 8-Methylpurine | Lacks chlorine at C6 | Varies by target |

| 6-Chloro-9-isopropyl-9H-purine | Isopropyl at N9 | Inhibitor of multiple kinases |

The unique combination of substituents in this compound enhances its potency against specific biological targets compared to similar compounds.

Propriétés

IUPAC Name |

6-chloro-8-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYQXIIORWCBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419922 | |

| Record name | 6-chloro-8-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92001-52-0 | |

| Record name | 6-Chloro-8-methyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92001-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-methyl-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092001520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 92001-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-8-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.